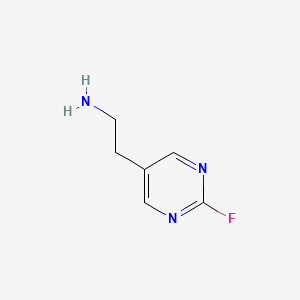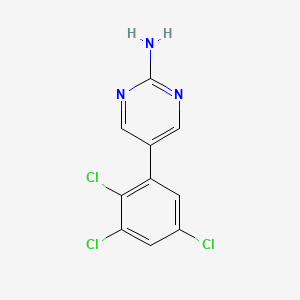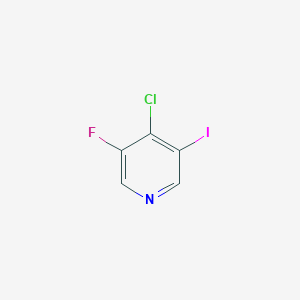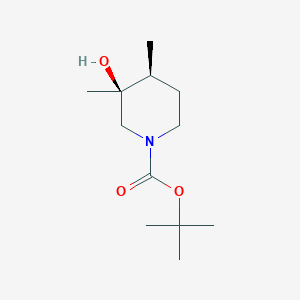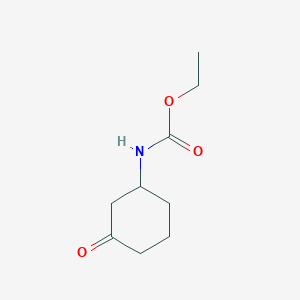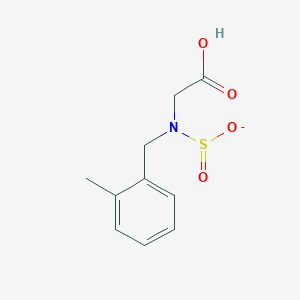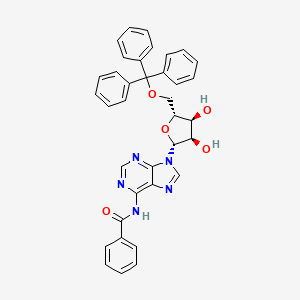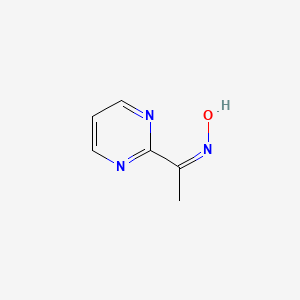
(Z)-1-(Pyrimidin-2-yl)ethanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-(Pyrimidin-2-yl)ethanoneoxime is an organic compound characterized by the presence of a pyrimidine ring attached to an ethanoneoxime group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-(Pyrimidin-2-yl)ethanoneoxime typically involves the reaction of pyrimidine-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds as follows:
- Dissolve pyrimidine-2-carbaldehyde in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride and a base such as sodium acetate.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods: While specific industrial production methods for (Z)-1-(Pyrimidin-2-yl)ethanoneoxime are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (Z)-1-(Pyrimidin-2-yl)ethanoneoxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
(Z)-1-(Pyrimidin-2-yl)ethanoneoxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (Z)-1-(Pyrimidin-2-yl)ethanoneoxime depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The exact molecular targets and pathways involved would vary based on the specific biological context.
Comparación Con Compuestos Similares
Pyrimidine-2-carbaldehyde: A precursor in the synthesis of (Z)-1-(Pyrimidin-2-yl)ethanoneoxime.
Pyrimidine-2-ylamine: Another derivative of pyrimidine with different functional groups.
Pyrimidine-2-ylmethanol: A compound with a hydroxyl group instead of an oxime group.
Uniqueness: (Z)-1-(Pyrimidin-2-yl)ethanoneoxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrimidine derivatives.
Propiedades
Fórmula molecular |
C6H7N3O |
|---|---|
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
(NZ)-N-(1-pyrimidin-2-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c1-5(9-10)6-7-3-2-4-8-6/h2-4,10H,1H3/b9-5- |
Clave InChI |
XJYKGFXWZAXNBO-UITAMQMPSA-N |
SMILES isomérico |
C/C(=N/O)/C1=NC=CC=N1 |
SMILES canónico |
CC(=NO)C1=NC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


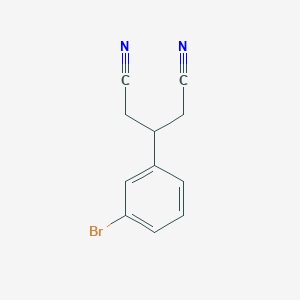
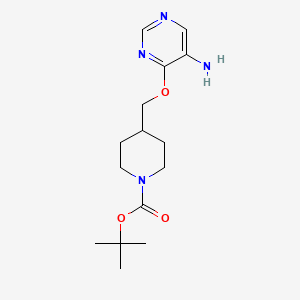
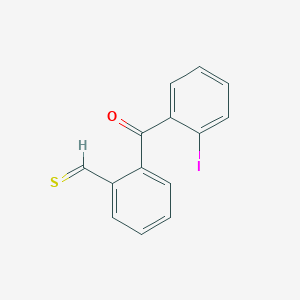
![6-(1-Aminoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B13092710.png)
